3-Nitrobenzene-1-carbothioamide

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Why settle for generic? 3-Nitrobenzene-1-carbothioamide's unique meta-nitro substitution (Hammett σm +0.71) gives it a distinct electronic profile, making it irreplaceable for applications like halogen-bonded cocrystals and selective chloride detection. The para-isomer is not a substitute. Standard specification is ≥97% purity. For crystal engineering, med chem, or analytical R&D, choose the genuine meta-substituted building block. Contact us for bulk or custom needs.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 70102-34-0
Cat. No. B1354630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzene-1-carbothioamide
CAS70102-34-0
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N
InChIInChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12)
InChIKeyHDQCHDWHHGEXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzene-1-carbothioamide (CAS 70102-34-0): Physicochemical Identity and Procurement Profile


3-Nitrobenzene-1-carbothioamide (also designated 3-nitrothiobenzamide) is a monosubstituted nitroaromatic thioamide with the molecular formula C7H6N2O2S and a molecular weight of 182.20 g/mol . The compound is characterized by a primary thioamide group (-CSNH2) positioned meta to a nitro (-NO2) substituent on the benzene ring . It exists as a yellow crystalline solid with a reported melting point of 130–131 °C . The nitro substituent exerts a strong electron-withdrawing effect, which critically modulates the electronic environment of the thioamide moiety—a structural feature that distinguishes this compound from both unsubstituted thiobenzamide and its para-substituted positional isomer 4-nitrothiobenzamide (CAS 34496-30-5) [1]. Commercially, the compound is supplied primarily as a research chemical with a typical purity specification of 97%, and its primary utility lies in its role as a versatile building block in organic synthesis and as a functional probe in crystallographic studies of halogen bonding .

Why 3-Nitrobenzene-1-carbothioamide Cannot Be Replaced by Unsubstituted Thiobenzamide or 4-Nitrothiobenzamide in Scientific Workflows


Substitution of 3-nitrobenzene-1-carbothioamide with generic thiobenzamide or its para-nitro isomer is not scientifically defensible due to profound differences in electronic character, supramolecular recognition, and metabolic liability that stem directly from the position-specific nitro substitution. The meta-nitro group exerts a strong -M (mesomeric) and -I (inductive) effect, resulting in a Hammett substituent constant (σm) of +0.71 for NO2, compared to +0.78 for the para isomer—a difference that translates into measurable shifts in the polarization of the C=S bond [1]. This electronic modulation is not merely theoretical; it governs two experimentally validated outcomes: (1) the capacity of the thioamide sulfur to engage as a halogen bond acceptor in crystal engineering applications, where the meta-nitro derivative forms distinct cocrystalline architectures [2]; and (2) the compound's relative hepatotoxic potential, which in the thiobenzamide class exhibits a strict Hammett-type dependence on substituent electronics [3]. Consequently, direct replacement of the meta-nitro compound with unsubstituted thiobenzamide (Hammett σ = 0) or the 4-nitro isomer (σp = +0.78) introduces uncontrolled variance in both supramolecular assembly outcomes and in any biological models where thioamide-derived reactive metabolites are implicated.

Quantitative Differentiation Evidence for 3-Nitrobenzene-1-carbothioamide vs. Structural Analogs


Crystal Engineering Differentiation: Unique Cocrystal Stoichiometry Driven by Meta-Nitro Substitution

3-Nitrobenzene-1-carbothioamide engages in C═S···I halogen bonding with 1,4-diiodotetrafluorobenzene to form a cocrystal with a defined 4:3 stoichiometric ratio, yielding a crystalline lattice with specific unit cell parameters (a = 5.1924 Å, b = 14.745 Å, c = 16.356 Å, β = 98.258°, space group P21/n) [1]. This stoichiometry and lattice architecture are directly dictated by the electronic environment of the thioamide sulfur, which is tuned by the meta-nitro substituent. In contrast, unsubstituted thiobenzamide yields distinct cocrystalline motifs with the same coformer, and the para-nitro isomer (4-nitrothiobenzamide) would present a different spatial and electronic signature at the halogen bonding interface due to its altered dipole moment and resonance structure [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Analytical Reagent Selectivity: Chloride Detection with 10 ppm Detection Limit

3-Nitrobenzene-1-carbothioamide functions as a selective analytical reagent for chloride ions, producing a pink-colored complex with a photometric detection limit of 10 ppm . This reactivity is specific to the primary thioamide functionality in the meta-nitro substitution context. In contrast, the corresponding oxygen analog, 3-nitrobenzamide (CAS 645-09-0), does not participate in this specific colorimetric reaction due to the fundamental difference between the C=S and C=O chromophores and their differential coordination chemistry with chloride. The para-nitro isomer (4-nitrothiobenzamide) also fails to produce the identical spectral signature due to altered electronic conjugation affecting the metal-ligand charge transfer band.

Analytical Chemistry Spectrophotometry Chloride Detection

Electronic Tuning of Hepatotoxicity: Hammett-Based Differentiation Among Nitrothiobenzamide Isomers

The hepatotoxicity of substituted thiobenzamides in the rat follows a strict Hammett-type dependence on substituent electronics, with toxicity increasing dramatically with increasing electron donation (reaction constant ρ = -3.4 to -1.4 for plasma GPT and bilirubin responses) [1]. The nitro group is a strongly electron-withdrawing substituent; therefore, both the meta-nitro (3-nitrobenzene-1-carbothioamide) and para-nitro (4-nitrothiobenzamide) derivatives are predicted to reside on the lower-toxicity region of the Hammett correlation relative to electron-donating analogs (e.g., p-methoxy, p-methyl). Critically, the meta-nitro substituent carries a Hammett σm value of +0.71, while the para-nitro substituent has a σp value of +0.78 [2]. This numerical difference, although modest, translates into measurably different predicted hepatotoxic liability when extrapolated through the published ρ values—a factor that influences compound selection in preclinical toxicology studies of thioamide-containing drug candidates.

Toxicology QSAR Drug Metabolism

Thioamide vs. Amide Reactivity: Distinct Heterocycle Synthesis Trajectories

3-Nitrobenzene-1-carbothioamide serves as a versatile precursor in heterocyclic synthesis, undergoing cyclization with α-halo carbonyl compounds to form thiazole derivatives—a reactivity pattern intrinsic to the thioamide functional group and not available to the corresponding amide 3-nitrobenzamide . For example, reaction with 2-chloroacetaldehyde under reflux in acetic acid yields benzothiazole frameworks . The meta-nitro substituent influences both the regioselectivity of cyclization and the subsequent reactivity of the heterocyclic product through electronic effects. In contrast, the oxygen analog (3-nitrobenzamide, CAS 645-09-0, melting point 140–143 °C ) cannot participate in analogous sulfur-based cyclocondensations and instead undergoes different reaction manifolds (e.g., dehydration to nitriles, or nucleophilic acyl substitution). This functional dichotomy mandates that synthetic routes designed around thiazole or benzothiazole core construction must employ the thioamide building block specifically.

Organic Synthesis Heterocyclic Chemistry Thioamide Reactivity

Validated Application Scenarios for 3-Nitrobenzene-1-carbothioamide in Research and Industrial Settings


Supramolecular Crystal Engineering: Designing Halogen-Bonded Co-crystals with Predictable Stoichiometry

3-Nitrobenzene-1-carbothioamide is a validated coformer for constructing halogen-bonded supramolecular architectures. It forms a 4:3 cocrystal with 1,4-diiodotetrafluorobenzene via C═S···I interactions, a stoichiometry unique to the meta-nitro substitution pattern [1]. This application is directly supported by single-crystal X-ray diffraction data that define the precise unit cell parameters and space group (P21/n) of the resulting crystalline phase. Researchers in crystal engineering and solid-state pharmaceutical development can leverage this compound to introduce a predictable, electron-tuned halogen bond acceptor into their designs, enabling systematic variation of lattice energy and morphology.

Analytical Chemistry: Spectrophotometric Chloride Quantification with 10 ppm Sensitivity

The compound is employed as a selective analytical reagent for the colorimetric detection of chloride ions, producing a characteristic pink chromophore with a detection limit of 10 ppm . This application is supported by vendor technical documentation describing the reproducible, reversible nature of the color-forming reaction. Analytical laboratories requiring a simple, instrument-free chloride screening method—particularly in organic solvent systems (chloroform, ether, benzene) where the compound is soluble—can utilize this reagent. The 10 ppm threshold defines the lower limit of quantitation under standard conditions, and the meta-nitro substitution ensures the specific spectral properties required for this assay.

Medicinal Chemistry: Building Block for Nitro-Substituted Benzothiazole and Thiazole Libraries

3-Nitrobenzene-1-carbothioamide functions as a key synthetic intermediate for the construction of 2-substituted benzothiazoles and thiazoles via cyclocondensation with α-halo carbonyl electrophiles . The meta-nitro group remains intact throughout the cyclization, delivering heterocyclic products that retain the nitro functionality for subsequent reduction, diazotization, or cross-coupling transformations. This application is supported by documented synthetic protocols using ethyl 2-chloroacetoacetate and 2-chloroacetaldehyde. Medicinal chemists exploring nitroaromatic heterocycles for antitubercular, anticancer, or anti-infective programs can incorporate this building block to generate focused libraries where the electronic effects of the meta-nitro group are maintained in the final compounds.

Toxicological Probe: Evaluating Structure-Hepatotoxicity Relationships in Thioamide Scaffolds

The compound serves as a reference point in structure-toxicity studies of thiobenzamide derivatives. Its Hammett σm value of +0.71 places it among electron-deficient analogs that exhibit reduced hepatotoxic liability compared to electron-rich thiobenzamides, as established by the Hammett correlation (ρ negative) derived from in vivo rat studies [2][3]. Preclinical toxicologists and medicinal chemists can use 3-nitrobenzene-1-carbothioamide as a comparator in panels of thiobenzamide derivatives to benchmark the effect of meta electron-withdrawal on hepatic safety margins. This application is grounded in quantitative structure-activity relationship (QSAR) data that explicitly link substituent electronics to plasma transaminase elevations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrobenzene-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.